Semicarbazide hydrochloride
Overview
Description
Semicarbazide hydrochloride is a chemical compound with the formula OC(NH₂)(N₂H₃)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in organic synthesis, particularly in the formation of semicarbazones from aldehydes and ketones .
Mechanism of Action
Target of Action
Semicarbazide hydrochloride primarily targets cytosine residues in RNA and DNA, as well as cytosine and deoxycytosine nucleosides . These targets play a crucial role in the genetic information storage and transmission in cells.
Mode of Action
The compound interacts with its targets by binding to the cytosine residues in RNA, deoxycytosine residues in DNA, and to cytosine and deoxycytoside nucleosides . This binding can lead to changes in the genetic material of the cell, potentially affecting the cell’s function and behavior.
Biochemical Pathways
It is known that the compound can causegenotoxicity and neurotoxicity . It is also suggested that this compound may modulate fibrinolysis through alteration of endothelial cell function .
Pharmacokinetics
It is known to bewater-soluble , which can influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be an important pollutant in the environment . It is also a product of degradations of the blowing agent azodicarbonamide (ADC) and forms in heat-treated flour containing ADC as well as breads made from ADC-treated flour . Therefore, the presence of certain chemicals or conditions in the environment could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
Semicarbazide hydrochloride is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group . This compound products (semicarbazones and thiosemicarbazones) are known to have antiviral, antiinfective, and antineoplastic activity through binding to copper or iron in cells .
Cellular Effects
This compound has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . It is also known to have an activity of antiviral, antiinfective, and antineoplastic through binding to copper or iron in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes and ketones to produce semicarbazones . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .
Temporal Effects in Laboratory Settings
In a study examining the accumulation, distribution, and chemical forms of this compound in scallop tissues after exposure to varying concentrations for 30 days at 10 °C, it was found that this compound reached steady-state enrichment in 25 days .
Metabolic Pathways
It is known that this compound can react with aldehydes and ketones to produce semicarbazones .
Transport and Distribution
This compound added to tank seawater resulted in its accumulation in both free and tissue-bound forms in scallops, and the levels varied according to tissue and were present in all tissues examined .
Preparation Methods
Synthetic Routes and Reaction Conditions
Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:
OC(NH₂)₂ + N₂H₄ → OC(NH₂)(N₂H₃) + NH₃
A further reaction with hydrazine can produce carbohydrazide:
OC(NH₂)(N₂H₃) + N₂H₄ → OC(N₂H₃)₂ + NH₃
Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of urea with hydrazine under controlled conditions. The process includes steps such as removing water from the reaction mixture, dissolving the semicarbazide in alcohol, and precipitating the product using anhydrous hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions
Semicarbazide hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones, which are crystalline compounds with high melting points.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Aldehydes and Ketones: This compound reacts with these compounds under mild conditions to form semicarbazones.
Hydrazine: Used in the synthesis of semicarbazide from urea.
Major Products
Semicarbazones: Formed from the reaction with aldehydes and ketones.
Carbohydrazide: Formed from further reaction with hydrazine.
Scientific Research Applications
Semicarbazide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Carbazide: Structurally related with the general formula (R₂NNH)₂C(O).
Uniqueness
Semicarbazide hydrochloride is unique due to its specific reactivity with aldehydes and ketones, forming stable semicarbazones. This property makes it particularly useful in organic synthesis and analytical chemistry .
Properties
IUPAC Name |
aminourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O.ClH, CH6ClN3O | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Related CAS |
57-56-7 (Parent) | |
Record name | Semicarbazide hydrochloride | |
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DSSTOX Substance ID |
DTXSID4020244 | |
Record name | Semicarbazide hydrochloride | |
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Molecular Weight |
111.53 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline] | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Record name | Semicarbazide hydrochloride | |
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Boiling Point |
347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992) | |
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Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/ | |
Record name | SID57264264 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Vapor Pressure |
0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/ | |
Record name | Semicarbazide hydrochloride | |
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Mechanism of Action |
Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/ | |
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Color/Form |
Prisms from dilute alcohol, White crystals | |
CAS No. |
563-41-7; 18396-65-1, 563-41-7 | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Melting Point |
342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/ | |
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